Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-
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Overview
Description
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- is a heterocyclic organic compound It is characterized by a fused ring system containing both furan and dioxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinone: Another heterocyclic compound with a similar fused ring system.
Pyrrolo[2,3-d]pyrimidinone: A compound with a fused pyrrole and pyrimidine ring system.
Thieno[2,3-d]pyrimidinone: A compound with a fused thiophene and pyrimidine ring system.
Uniqueness
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- is unique due to its specific ring structure and the presence of both furan and dioxolane moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCXOZTJSRAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467176 |
Source
|
Record name | Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109715-58-4 |
Source
|
Record name | Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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